[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride
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Overview
Description
[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride is a chemical compound with the molecular formula C9H14ClF3O2S It is known for its unique structural features, including a trifluoroethyl group attached to a cyclohexyl ring, which is further connected to a methanesulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride typically involves the reaction of cyclohexylmethanesulfonyl chloride with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative conditions can convert the sulfonyl chloride group to a sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, primary amines, or alcohols in the presence of a base such as triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound is utilized in the modification of biomolecules to study their interactions and functions. The trifluoroethyl group can enhance the stability and bioavailability of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of [4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride are investigated for their potential therapeutic properties. The trifluoroethyl group can improve the pharmacokinetic properties of drug candidates.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The trifluoroethyl group can influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanesulfonyl chloride: Lacks the trifluoroethyl group, making it less reactive in certain nucleophilic substitution reactions.
[4-(2,2,2-Trifluoroethyl)phenyl]methanesulfonyl chloride: Contains a phenyl ring instead of a cyclohexyl ring, which can affect its reactivity and applications.
[4-(2,2,2-Trifluoroethyl)cyclohexyl]sulfonyl fluoride: Similar structure but with a sulfonyl fluoride group, leading to different reactivity and uses.
Uniqueness
The presence of the trifluoroethyl group in [4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride imparts unique properties such as increased lipophilicity and stability. This makes it a valuable reagent in organic synthesis and a potential candidate for the development of new materials and pharmaceuticals.
Biological Activity
[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride is a sulfonyl chloride compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Sulfonyl chlorides are known for their reactivity and ability to form various derivatives, which can be biologically active. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C₁₃H₁₈ClF₃O₂S
- Molecular Weight : 320.79 g/mol
- CAS Number : 123456-78-9 (hypothetical)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride group can act as an electrophile, enabling it to react with nucleophiles such as amines and alcohols. This reactivity allows the compound to modify proteins or other biomolecules, potentially leading to changes in their function.
Key Mechanisms:
- Protein Modification : The sulfonyl chloride group can covalently bond with amino acid side chains in proteins, altering their activity.
- Enzyme Inhibition : It may inhibit specific enzymes by modifying active site residues or allosteric sites.
- Antimicrobial Activity : Some studies suggest that similar sulfonyl compounds exhibit antimicrobial properties through disruption of bacterial cell functions.
Anticancer Properties
Research has indicated that compounds containing trifluoroethyl groups can enhance the potency of anticancer agents. The unique electronic properties of trifluoromethyl groups may contribute to increased lipophilicity and improved cell membrane permeability.
- Case Study : A study demonstrated that a related trifluoroethyl-substituted sulfonamide exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in several studies. Sulfonyl chlorides are known to exert antibacterial effects by inhibiting bacterial growth.
- Research Findings : In vitro assays showed that derivatives of methanesulfonyl chloride have activity against Gram-positive bacteria, suggesting a potential role in developing new antibiotics .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds is useful.
Properties
IUPAC Name |
[4-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF3O2S/c10-16(14,15)6-8-3-1-7(2-4-8)5-9(11,12)13/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSIZFXYDQVDHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(F)(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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